Fmoc-NH-PEG10-CH2CH2COOH

Vue d'ensemble

Description

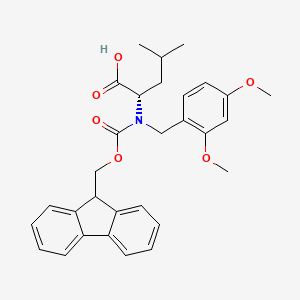

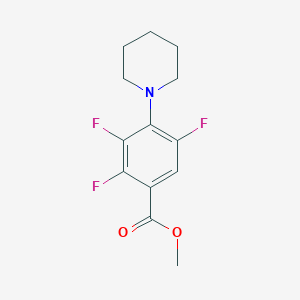

Fmoc-NH-PEG10-CH2CH2COOH is a polyethylene glycol (PEG)-based PROTAC linker . It has a CAS number of 2101563-45-3 and a molecular weight of 751.87 . It is also known as 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31,34-undecaoxa-4-azaheptatriacontan-37-oic acid .

Synthesis Analysis

Fmoc-NH-PEG10-CH2CH2COOH is used in peptide synthesis . It can be introduced using standard Fmoc SPPS protocols .Molecular Structure Analysis

The linear formula of Fmoc-NH-PEG10-CH2CH2COOH is C38H57NO14 . The molecule contains a total of 112 bonds, including 55 non-H bonds, 14 multiple bonds, 36 rotatable bonds, 2 double bonds, and 12 aromatic bonds .Chemical Reactions Analysis

Fmoc-NH-PEG10-CH2CH2COOH is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Physical And Chemical Properties Analysis

Fmoc-NH-PEG10-CH2CH2COOH is a solid or liquid at room temperature . It should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

1. Solid-Phase Synthesis of Pegylated Peptides

Fmoc-NH-PEG10-CH2CH2COOH is utilized in the solid-phase synthesis of pegylated peptides. It aids in site-specific pegylation at the NH2-terminus, side-chain positions, or COOH-terminus using solid-phase Fmoc/tBu methodologies. This technique is significant for modifying peptides like interleukin-2, enhancing their solubility and stability for potential therapeutic applications (Lu & Felix, 2009).

2. Synthesis of Large Peptide Thioesters

The compound plays a crucial role in the synthesis of large peptide thioesters using Fmoc-SPPS, enabling the total synthesis of functional peptide conjugates like SUMO-1. This application is pivotal in understanding protein interactions and functions in biological systems (Boll et al., 2014).

3. Creation of DNA Arrays for Protein-DNA Interaction Studies

Fmoc-NH-PEG10-CH2CH2COOH is used in a multistep surface modification process to create DNA arrays on gold surfaces. This method is instrumental in studying protein-DNA interactions using surface plasmon resonance imaging, which is vital for understanding gene regulation and protein-DNA binding dynamics (Brockman et al., 1999).

4. Development of Nanocarriers for Drug Delivery

The compound is used to develop nanocarriers like PEG-Fmoc conjugates for drug delivery. These nanocarriers show high drug loading capacity, formulation stability, and low toxicity, making them promising for delivering chemotherapeutic agents like paclitaxel (Zhang et al., 2014).

5. High-Performance Liquid Chromatography of Amino Acids

It is used in high-performance liquid chromatography for the separation of amino acids. This method, involving derivatization with Fmoc, allows for high throughput and excellent chromatographic reproducibility, crucial for protein analysis and quality control in biological samples (Ou et al., 1996).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H57NO14/c40-37(41)9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-29-30-52-28-26-50-24-22-48-20-18-46-16-14-44-12-10-39-38(42)53-31-36-34-7-3-1-5-32(34)33-6-2-4-8-35(33)36/h1-8,36H,9-31H2,(H,39,42)(H,40,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAILXQLIMFAMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H57NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-NH-PEG10-CH2CH2COOH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1458930.png)

![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B1458948.png)